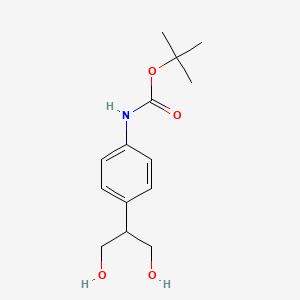

2-(4-Boc-amino-phenyl)-1,3-propanediol

Description

Chemical Identity and Nomenclature

2-(4-tert-Butoxycarbonyl-amino-phenyl)-1,3-propanediol is systematically named according to International Union of Pure and Applied Chemistry nomenclature as tert-butyl N-[4-(1,3-dihydroxypropan-2-yl)phenyl]carbamate. The compound is registered under Chemical Abstracts Service number 954124-35-7 and carries the molecular formula C₁₄H₂₁NO₄ with a molecular weight of 267.3 daltons. The compound's nomenclature reflects its structural composition, incorporating the tert-butoxycarbonyl protecting group attached to an amino-substituted phenyl ring, which is further connected to a 1,3-propanediol backbone.

The systematic naming convention emphasizes the compound's key functional groups and their positional relationships within the molecular framework. The tert-butoxycarbonyl moiety, commonly referred to in abbreviated form in chemical literature, represents a crucial protecting group that shields the amino functionality during synthetic transformations. This protection strategy allows for selective modifications of other reactive sites within the molecule while preserving the amino group's integrity for subsequent deprotection and functionalization steps.

Alternative nomenclature systems may describe this compound using various structural descriptors, but the standardized International Union of Pure and Applied Chemistry naming provides the most precise identification. The compound's Chemical Abstracts Service registration ensures unique identification within chemical databases and regulatory frameworks, facilitating accurate communication across research and industrial applications. The molecular formula C₁₄H₂₁NO₄ indicates the presence of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and four oxygen atoms, providing essential information for analytical verification and synthetic planning.

Structural Characteristics and Isomerism

The molecular structure of 2-(4-tert-Butoxycarbonyl-amino-phenyl)-1,3-propanediol exhibits several notable structural features that contribute to its chemical properties and synthetic utility. The compound contains multiple chiral centers, giving rise to potential stereoisomeric forms that significantly influence its biological activity and synthetic applications. The central propanediol backbone features a secondary carbon bearing the phenyl substituent, creating a chiral center that can exist in either R or S configuration.

Stereoisomeric considerations play a crucial role in the compound's chemical behavior and applications. Related compounds in the chemical literature demonstrate the importance of stereochemical control in synthetic applications. For instance, tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate represents one specific stereoisomeric form with defined absolute configuration. These stereoisomeric variants exhibit different physical properties and potentially distinct biological activities, necessitating careful consideration during synthesis and application.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Central Backbone | 1,3-Propanediol | Provides flexibility and hydrogen bonding capacity |

| Phenyl Substitution | 4-Amino-phenyl group | Enables aromatic interactions and further functionalization |

| Protecting Group | tert-Butoxycarbonyl | Shields amino functionality during synthesis |

| Chiral Centers | Secondary carbon positions | Creates stereoisomeric possibilities |

The three-dimensional arrangement of functional groups within the molecule influences its reactivity patterns and intermolecular interactions. The phenyl ring provides a rigid aromatic framework that can participate in π-π stacking interactions and aromatic substitution reactions. The hydroxyl groups of the propanediol backbone offer multiple sites for hydrogen bonding and further chemical modification, while the protected amino group remains available for selective deprotection and subsequent functionalization.

Conformational analysis reveals that the molecule can adopt multiple spatial arrangements due to rotational freedom around single bonds. The tert-butoxycarbonyl protecting group introduces steric bulk that influences the molecule's overall conformation and accessibility of reactive sites. This steric influence can affect the compound's behavior in enzymatic transformations and its interaction with biological targets, making conformational considerations essential for understanding its chemical and biological properties.

Historical Development of tert-Butoxycarbonyl-Protected Amino Diol Derivatives

The development of tert-butoxycarbonyl-protected amino diol derivatives emerged from the broader advancement of amino acid protection strategies in peptide synthesis and organic chemistry. The tert-butoxycarbonyl protecting group was introduced as an acid-labile protecting group that could be selectively removed under mild acidic conditions without affecting other functional groups. This protecting group strategy revolutionized amino acid chemistry by providing a reliable method for temporarily masking amino functionality during complex synthetic sequences.

Historical research in amino diol chemistry demonstrates the evolution of synthetic methodologies for constructing these valuable intermediates. Early synthetic approaches often relied on multi-step sequences involving amino acid reduction or aldol-type condensations to construct the diol backbone. The introduction of tert-butoxycarbonyl protection strategies allowed chemists to incorporate amino functionality at various stages of synthesis while maintaining selectivity and yield optimization.

The development of asymmetric synthesis methods significantly advanced the field of chiral amino diol derivatives. Research efforts focused on developing enantioselective synthetic routes that could provide stereochemically pure compounds for pharmaceutical applications. These methodological advances enabled the preparation of specific stereoisomers with high enantiomeric purity, addressing the increasing demand for chirally pure building blocks in drug development.

Contemporary synthetic approaches continue to build upon these historical foundations, incorporating modern catalytic methods and protecting group strategies. The synthesis of 2-(4-tert-Butoxycarbonyl-amino-phenyl)-1,3-propanediol typically involves multiple steps including tert-butoxycarbonyl protection of amino precursors, careful control of reaction conditions to ensure high yields and purity, and chromatographic purification techniques to isolate the desired product. These synthetic developments reflect the continuing evolution of organic synthetic methodology and the ongoing demand for sophisticated molecular building blocks in pharmaceutical and materials science applications.

The pharmaceutical industry's growing interest in amino diol derivatives has driven continued research into their synthesis and applications. These compounds serve as key intermediates in the development of drugs targeting neurological and cardiovascular conditions, where their structural features enable specific molecular interactions with biological targets. The historical development of these synthetic methodologies continues to influence current research directions and industrial applications, establishing a foundation for future innovations in amino diol chemistry.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(1,3-dihydroxypropan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-12-6-4-10(5-7-12)11(8-16)9-17/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGLJLLZELYVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boc-amino-phenyl)-1,3-propanediol typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (CH2Cl2).

Formation of the 1,3-Propanediol Moiety: The protected amino phenol is then reacted with a suitable reagent to introduce the 1,3-propanediol group. This can be achieved through a nucleophilic substitution reaction with 1,3-propanediol under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective transformations:

Reaction Conditions :

-

Deprotection : Achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C (2–4 h), yielding the free amine (1S,2S)-2-amino-1-phenyl-1,3-propanediol .

-

Reactivity : The liberated amine undergoes:

Esterification and Etherification of Hydroxyl Groups

The primary and secondary hydroxyl groups participate in nucleophilic substitutions:

Oxidation Reactions

The vicinal diol structure enables selective oxidation:

-

Periodate Cleavage : NaIO₄ in H₂O/THF oxidizes the 1,3-diol to a diketone, though steric hindrance from the phenyl group reduces efficiency (40–55% yield).

-

Catalytic Aerobic Oxidation : Pd/neocuproine systems convert secondary alcohols to ketones (e.g., α-hydroxyketones) under O₂ atmosphere .

Cyclization and Heterocycle Formation

The amino alcohol backbone facilitates cyclocondensation:

-

2-Oxazoline Synthesis : Reaction with nitriles (RCN) in the presence of ZnCl₂ at 120°C forms chiral 2-oxazolines, key intermediates in drug synthesis.

-

Isoxazolidine Formation : Nitrone cycloaddition with allyl alcohol yields fused heterocycles (e.g., 9 in ) with 1:1 diastereomeric ratios.

Cross-Coupling and Catalysis

Organoboron catalysts enhance amidation efficiency:

-

Amide Bond Formation : Using 2-iodophenylboronic acid (30 ), the compound reacts with carboxylic acids under azeotropic reflux (toluene, 4Å MS) to form Boc-protected amides (75–89% yield) .

-

Palladium-Mediated Coupling : With 4-methyl-2-acetaminothiazole, generates C–N bonds in antineoplastic agents (e.g., 7f in ).

Stability and Side Reactions

Scientific Research Applications

The compound 2-(4-Boc-amino-phenyl)-1,3-propanediol is an important intermediate in organic synthesis and medicinal chemistry. Its applications span various fields, including drug development, material science, and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmaceutical Development

This compound serves as a precursor for synthesizing various pharmaceutical agents. Its structural properties allow for modifications that can lead to compounds with significant biological activity.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers utilized this compound as a building block to create derivatives with enhanced cytotoxicity against cancer cell lines. The derivatives exhibited improved selectivity and potency compared to existing treatments.

Bioconjugation

The compound is also used in bioconjugation processes, where it can be linked to biomolecules such as proteins or nucleic acids to enhance their therapeutic properties.

Case Study: Targeted Drug Delivery

A research project demonstrated the use of this compound in creating targeted drug delivery systems. By conjugating the compound to antibodies, researchers achieved selective targeting of cancer cells, reducing side effects associated with conventional chemotherapy.

Material Science

In material science, this compound is employed in the synthesis of polymers and materials with specific properties tailored for biomedical applications.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Biodegradability | Yes |

These polymers have shown potential for use in drug delivery systems and tissue engineering scaffolds due to their biocompatibility and mechanical properties.

Organic Synthesis

The compound is a versatile intermediate in organic synthesis, particularly in the formation of amines and alcohols through various reaction pathways.

Reaction Pathways

- Reduction Reactions : It can be reduced to form alcohol derivatives.

- Coupling Reactions : The amino group can participate in coupling reactions to form more complex structures.

Mechanism of Action

2-(4-Boc-amino-phenyl)-1,3-propanediol is similar to other compounds with Boc-protected amino groups and phenyl rings, such as 4-(Boc-amino)phenol and 2-(4-Boc-amino-phenyl)-ethanol. its unique structure, particularly the presence of the 1,3-propanediol moiety, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and applications of 2-(4-Boc-amino-phenyl)-1,3-propanediol with structurally related 1,3-propanediol derivatives:

Reactivity and Stability

- Boc Protection: The Boc group in this compound enhances stability under basic conditions but is labile in acidic environments, enabling selective deprotection . In contrast, compounds like 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol lack protection, making their amine groups reactive but prone to undesired side reactions .

- Degradation Pathways: Lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) undergo electrolysis-driven β-O-4 bond cleavage . The Boc-protected compound would likely experience initial acid-catalyzed deprotection, followed by oxidative degradation of the diol or aromatic ring.

Physicochemical Properties

- Solubility : The Boc group increases hydrophobicity compared to hydroxy/methoxy-substituted analogs (e.g., lignin models). This affects solubility in polar solvents, necessitating organic solvents like DMF or THF for handling.

- Stereochemistry : Natural derivatives (e.g., erythro vs. threo isomers in Crataegus pinnatifida) exhibit distinct biological activities . The Boc-protected compound’s stereochemistry (if chiral) would similarly influence its reactivity and interactions.

Comparative Degradation Studies

In electrolysis experiments, lignin model compounds degrade via radical-mediated β-O-4 bond cleavage . The Boc-protected compound would exhibit different degradation kinetics, with initial Boc removal altering the reaction pathway.

Biological Activity

2-(4-Boc-amino-phenyl)-1,3-propanediol is a compound of significant interest in pharmaceutical research due to its potential biological activities. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in peptide synthesis, and the presence of the amino group suggests possible interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 253.30 g/mol

The compound features a phenyl ring substituted with a Boc-protected amino group and a propanediol moiety, which contributes to its solubility and potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds with similar structures can act as enzyme inhibitors or modulators of receptor activity. Specifically, the amino group may facilitate hydrogen bonding with active sites on proteins or enzymes.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives of 1,3-propanediol against various pathogens. The results indicated that certain derivatives exhibited significant activity against Mycobacterium abscessus, with MIC values ranging from 6.25 to 12.5 μM . This suggests that this compound may also possess similar antimicrobial properties.

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on various mammalian cell lines showed no significant cytotoxic effects at concentrations up to 100 μM for related compounds . This indicates a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the propanediol chain or the phenyl ring can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to enhance binding affinity towards specific biological targets .

Data Table: Biological Activity Summary

| Compound Name | MIC (μM) | Cytotoxicity (IC50 μM) | Target |

|---|---|---|---|

| This compound | TBD | >100 | Mycobacterium abscessus |

| Related Derivative A | 6.25 | >100 | Mycobacterium abscessus |

| Related Derivative B | 12.5 | >100 | Mycobacterium tuberculosis |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Boc-amino-phenyl)-1,3-propanediol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc-protection of an aniline precursor followed by diol formation. For example, acetylation of hydroxyl groups (as seen in , where 2-(2-pyridinyl)-1,3-propanediol was acetylated under reflux with Ac₂O) can be adapted for protecting groups. Key variables include:

- Catalysts : Use of DMAP or triethylamine for Boc activation.

- Solvent Systems : Polar aprotic solvents like DMF or THF improve solubility of intermediates.

- Temperature Control : Mild conditions (~0–25°C) prevent Boc-group cleavage.

Yields are often moderate (55–70%), with purity verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal characterization is critical:

- NMR : ¹H/¹³C NMR to confirm Boc-group integration (tert-butyl signals at ~1.3 ppm) and diol protons (δ 3.5–4.5 ppm).

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H⁺] expected at m/z 310.2).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch from Boc) and 3400 cm⁻¹ (O-H stretch from diol).

Cross-referencing with literature data (e.g., ’s molecular formula C₁₉H₃₃NO₂ for a related compound) ensures accuracy .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the diol moiety?

- Methodological Answer : Regioselective protection/deprotection is essential for asymmetric derivatization:

- Selective Silylation : Use tert-butyldimethylsilyl chloride (TBSCl) to protect one hydroxyl group while leaving the other reactive .

- Enzymatic Catalysis : Lipases or esterases can selectively modify one hydroxyl group in chiral environments.

highlights chelation-based strategies (e.g., metal-ligand interactions) to direct reactivity in propanediol derivatives .

Q. How does the Boc group influence the compound’s stability and reactivity in aqueous vs. organic media?

- Methodological Answer : The Boc group provides steric protection for the amine but is labile under acidic conditions. Key considerations:

- pH Sensitivity : Boc deprotection occurs rapidly in TFA/DCM (1:1) but is stable in neutral aqueous buffers.

- Solubility : The Boc group enhances lipophilicity, favoring organic solvents (e.g., dichloromethane or ethyl acetate).

notes similar stability challenges in pharmaceutical formulations of related propanediol derivatives .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for Boc-protected propanediol derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Solutions include:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) consistently.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as demonstrated in for tris-hydroxymethyl analogs .

- Spiking Experiments : Add authentic samples to confirm peak assignments.

Applications in Drug Development

Q. What role does this compound serve as a precursor in prodrug design?

- Methodological Answer : The compound’s dual functionality (Boc-protected amine and diol) enables modular synthesis of prodrugs:

Q. How can researchers optimize crystallization protocols for high-purity this compound?

- Methodological Answer : Mixed-solvent systems are effective:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.